molecular formula C6H12O6 B3276415 L-rhamnonic acid CAS No. 6422-34-0

L-rhamnonic acid

Cat. No.: B3276415
CAS No.: 6422-34-0
M. Wt: 180.16 g/mol
InChI Key: NBFWIISVIFCMDK-QMKXCQHVSA-N
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Description

L-rhamnonic acid is a sugar acid derived from L-rhamnose, a naturally occurring deoxy sugar. It is a member of the aldonic acid family, which are oxidation products of aldoses. This compound has the chemical formula C6H12O6 and is known for its applications in various fields, including food, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-rhamnonic acid can be synthesized through the biotransformation of L-rhamnose using microbial cells. One of the most efficient methods involves the use of Pseudomonas taetrolens resting cells. The biotransformation process is carried out at 37°C with a cell concentration of OD 600 = 40 and a shaker speed of 180 rpm. The final production rate can reach up to 90% after approximately 48 hours .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation. Pseudomonas fragi TCCC11892 has been identified as an efficient producer of aldonic acids, including this compound. The semi-continuous production process can achieve high yields, making it a viable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-rhamnonic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to produce other derivatives.

    Reduction: It can be reduced to form L-rhamnose.

    Substitution: Various substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as various substituted compounds that have applications in different industries .

Scientific Research Applications

L-rhamnonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-rhamnonic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, donating protons to acceptor molecules. This property is crucial in various biochemical reactions and industrial applications. The molecular targets and pathways involved in its action are still under investigation, but its role as an acid and its ability to chelate metals are well-documented .

Comparison with Similar Compounds

L-rhamnonic acid can be compared with other similar compounds, such as:

    Gluconic acid: An oxidation product of glucose, used as a food additive and mineral supplement.

    Lactobionic acid: Obtained from lactose oxidation, used as a humectant and antioxidant in cosmetics.

    Galactonic acid: Another aldonic acid with applications in food and pharmaceuticals.

This compound is unique due to its specific structure and properties, which make it suitable for various applications that other aldonic acids may not fulfill .

Properties

IUPAC Name

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3-,4+,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFWIISVIFCMDK-QMKXCQHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316592
Record name L-Rhamnonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6422-34-0
Record name L-Rhamnonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6422-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Rhamnonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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